Chiral Identity and Enantiomeric Purity
The target compound is manufactured as the single (3S)-enantiomer. In closely related 3-aminopyrrolidine series, enantiomeric configuration is a dominant determinant of receptor binding. For example, in the sigma-1 receptor series, (R)-1-benzyl-3-(methylamino)pyrrolidine exhibits a Ki of 12 nM, while the parent (R)-1-benzyl-3-aminopyrrolidine shows a Ki of 45 nM . The (S)-enantiomer of 1-benzyl-3-aminopyrrolidine derivatives demonstrates distinct pharmacological profiles from the (R)-enantiomer across muscarinic, dopaminergic, and serotonergic targets . The commercial availability of both (S)-1-(3-methylbenzyl)pyrrolidin-3-amine dihydrochloride (CAS 169452-13-5) and its (R)-enantiomer (CAS 1349699-78-0) attests to the practical significance of enantiomeric selection in research procurement.
| Evidence Dimension | Enantiomeric purity and chiral identity |
|---|---|
| Target Compound Data | (3S)-configured, single enantiomer; CAS 2727159-46-6 |
| Comparator Or Baseline | (R)-1-benzyl-3-(methylamino)pyrrolidine (Ki 12 nM at sigma-1) vs. parent (Ki 45 nM); racemic 1-benzylpyrrolidin-3-amine available commercially |
| Quantified Difference | Enantiomer-dependent Ki shift up to 3.75-fold (sigma-1 receptor class-level reference); biological data for the target compound are unavailable |
| Conditions | Sigma-1 receptor binding displacement assay using [3H]ifenprodil or (+)-[3H]pentazocine radioligand in guinea pig brain preparations (class-level reference data) |
Why This Matters
Procurement of a defined (3S)-enantiomer rather than a racemate or (R)-enantiomer is essential for stereospecific pharmacology studies, as enantiomeric configuration alone can produce large-magnitude shifts in target affinity and functional activity based on well-established SAR trends in the 3-aminopyrrolidine class.
